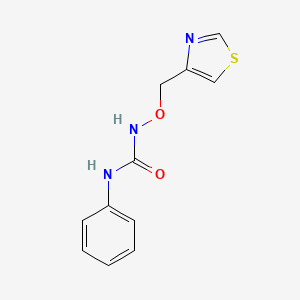![molecular formula C12H18N4O B14000172 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66975-09-5](/img/structure/B14000172.png)
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with butan-2-yl and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide typically involves the following steps:
Formation of the Triazene Group: The triazene group can be synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction between the triazene intermediate and a benzoyl chloride derivative.
Substitution with Butan-2-yl and Methyl Groups: The final step involves the substitution of the triazene moiety with butan-2-yl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The benzamide and triazene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as nitroso compounds or oxides.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Substituted benzamides or triazene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzoic acid
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzylamine
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzyl alcohol
Uniqueness
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern and the presence of both benzamide and triazene groups
Eigenschaften
CAS-Nummer |
66975-09-5 |
|---|---|
Molekularformel |
C12H18N4O |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
4-[[butan-2-yl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-4-9(2)16(3)15-14-11-7-5-10(6-8-11)12(13)17/h5-9H,4H2,1-3H3,(H2,13,17) |
InChI-Schlüssel |
JDEXYIJGPBRGQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C)N=NC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
